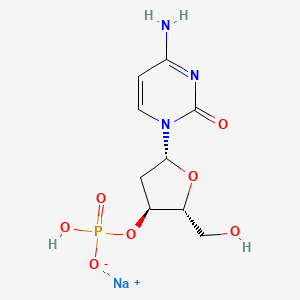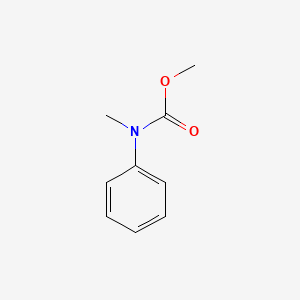![molecular formula C22H17ClN4O4S B14111492 N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14111492.png)
N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a chlorophenyl group, and a thieno[3,2-d]pyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the chlorophenyl and acetylamino groups. Common reagents used in these reactions include chlorinating agents, acetylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Researchers may explore its biological activity, including potential interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or target disease-related proteins.
Industry: Its unique chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.
Wirkmechanismus
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function or signaling. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide
- N-[3-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity, biological activity, or physical properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C22H17ClN4O4S |
|---|---|
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
N-(3-acetamidophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H17ClN4O4S/c1-13(28)24-15-5-3-6-16(11-15)25-19(29)12-26-18-8-9-32-20(18)21(30)27(22(26)31)17-7-2-4-14(23)10-17/h2-11H,12H2,1H3,(H,24,28)(H,25,29) |
InChI-Schlüssel |
DPIYSWFTDQOZMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111410.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111411.png)


![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14111434.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B14111445.png)
![2-[1-(4-Fluoro-benzyl)-1H-imidazole-4-yl]ethylamine](/img/structure/B14111447.png)




![N'-[(E)-(2-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B14111461.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14111462.png)

